N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
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Overview
Description
“N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The trifluoro-3-oxobut-1-enyl group could be introduced through a suitable precursor or through a series of reactions involving fluorination and oxidation .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which contributes to the three-dimensional shape of the molecule due to its non-planarity . The trifluoro-3-oxobut-1-enyl group is likely to be a significant contributor to the molecule’s reactivity.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. The trifluoro-3-oxobut-1-enyl group is likely to be highly reactive due to the presence of the carbonyl group and the electron-withdrawing fluorine atoms. The pyrrolidine ring could also participate in various reactions, particularly at the nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the pyrrolidine ring could contribute to its solubility in polar solvents, while the trifluoro-3-oxobut-1-enyl group could increase its reactivity .
Scientific Research Applications
Synthesis and Characterization of Polyamides
Researchers have synthesized and characterized new aromatic polyamides that incorporate various chemical structures, demonstrating the versatility of chemical synthesis in creating materials with enhanced thermal stability and solubility. For instance, aromatic polyamides containing n-alkylphenylimide units showed enhanced thermal stability and excellent solubility due to the presence of thermally stable pendent imido groups and internally plasticizing n-alkyl chains, with glass transition temperatures between 225 and 285°C (Choi & Jung, 2004). Similarly, new polyamides based on bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines were synthesized, showing high yield and inherent viscosities between 0.32–0.72 dL/g (Faghihi & Mozaffari, 2008).
Antimicrobial and Pharmacological Activity
A series of pyridine-2-carboxamidrazone derivatives exhibited activity against mycobacteria, with N(1)-[4-(1,1-dimethylpropyl)benzylidene] derivative being one of the most active. This study highlights the potential of specific chemical compounds for antimicrobial purposes (Billington et al., 2000).
Advanced Materials Development
Research into the synthesis and properties of novel fluorinated polyamides containing pyridine and sulfone moieties revealed polymers with high thermal stability, low dielectric constants, and excellent solubility in organic solvents, indicating their potential for advanced microelectronic applications (Liu et al., 2013).
Nootropic and Antidepressant Agents
The synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential nootropic and antidepressant agents demonstrated that certain derivatives exhibit significant antidepressant and nootropic activities, opening new avenues for the development of CNS active agents (Thomas et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is the enzyme EZH2 (enhancer of zeste homologue 2) . EZH2 is highly expressed in various malignant tumors and plays a crucial role in silencing tumor suppressor genes via trimethylation of H3K27 .
Mode of Action
This compound: interacts with EZH2, inhibiting its function . This inhibition disrupts the trimethylation of H3K27, a process that normally leads to the silencing of tumor suppressor genes .
Biochemical Pathways
By inhibiting EZH2, This compound affects the biochemical pathway involving the trimethylation of H3K27 . This disruption prevents the silencing of tumor suppressor genes, potentially leading to a decrease in tumor growth .
Result of Action
The result of This compound ’s action is a significant reduction in the cellular H3K27me3 level . This reduction can lead to an increase in the transcription expression of tumor suppressor genes, such as DIRAS3 .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine amide derivatives, which this compound is a part of, have been studied as inhibitors of N-acylethanolamine acid amidase (NAAA), a key enzyme involved in the degradation of fatty acid ethanolamides
Molecular Mechanism
It is hypothesized that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-11-5-6-13(10-12(11)2)21-16(24)14-4-3-8-22(14)9-7-15(23)17(18,19)20/h5-7,9-10,14H,3-4,8H2,1-2H3,(H,21,24)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETNJZDPAWXEMO-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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